molecular formula C24H41NNa2O8S B14430056 Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate

Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate

Cat. No.: B14430056
M. Wt: 549.6 g/mol
InChI Key: YVPYTXZIJQBUKT-TTWKNDKESA-L
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Preparation Methods

The synthesis of disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate involves the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to form the sulfosuccinate ester, which is subsequently neutralized with sodium hydroxide to yield the final disodium salt . Industrial production methods typically involve large-scale batch or continuous processes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate undergoes various chemical reactions, including:

Scientific Research Applications

Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the emulsification and stabilization of various formulations .

Comparison with Similar Compounds

Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate is unique due to its specific structure and surfactant properties. Similar compounds include:

These similar compounds share common functional groups but differ in their specific chemical structures, leading to variations in their physical and chemical properties.

Properties

Molecular Formula

C24H41NNa2O8S

Molecular Weight

549.6 g/mol

IUPAC Name

disodium;4-[2-[[(E)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/b10-9+;;

InChI Key

YVPYTXZIJQBUKT-TTWKNDKESA-L

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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